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molecular formula C14H20ClNO2 B8771153 L-threo-Methylphenidate hydrochloride CAS No. 29419-95-2

L-threo-Methylphenidate hydrochloride

Cat. No. B8771153
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-QNTKWALQSA-N
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Patent
US07459467B2

Procedure details

In a reaction vessel, 100 gm methylphenidate, 1000 ml isopropyl alcohol were mixed at 30 to 35° C., cool the mixture to 10 to 15° C. To this mixture Isopropanol hydrochloride solution (18-20% HCl (dry) in isopropyl alcohol) was added by maintaining the reaction mass below 15° C. This was maintained for about 5 hours at 30° C., cooled to 10° C. and filtered to isolate methylphenidate hydrochloride. The precipitate was washed with isopropyl alcohol and dried at 60 to 70° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Isopropanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].[ClH:18].C(O)(C)C>C(O)(C)C>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[ClH:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Isopropanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by maintaining the reaction mass below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
This was maintained for about 5 hours at 30° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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